molecular formula C18H14N4O2S B14950146 2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrophthalazine-1,4-dione

2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B14950146
M. Wt: 350.4 g/mol
InChI Key: DRDOWLYODHPUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrophthalazine-1,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrophthalazine-1,4-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as copper sulfate and sodium ascorbate, and the reactions are typically carried out under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrophthalazine-1,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrophthalazine-1,4-dione include:

Uniqueness

What sets 2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrophthalazine-1,4-dione apart is its unique combination of the tetrahydrobenzothieno[2,3-d]pyrimidine and dihydrophthalazine moieties

Properties

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

IUPAC Name

3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-2H-phthalazine-1,4-dione

InChI

InChI=1S/C18H14N4O2S/c23-16-10-5-1-2-6-11(10)18(24)22(21-16)15-14-12-7-3-4-8-13(12)25-17(14)20-9-19-15/h1-2,5-6,9H,3-4,7-8H2,(H,21,23)

InChI Key

DRDOWLYODHPUSE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N4C(=O)C5=CC=CC=C5C(=O)N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.